5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole
Description
5-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole is a substituted indoline derivative characterized by a bromine atom at the 5-position and three methyl groups at the 3,3,7-positions. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science. Its structure combines a dihydroindole core with substituents that influence steric bulk, electronic properties, and intermolecular interactions.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
5-bromo-3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14BrN/c1-7-4-8(12)5-9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3 |
InChI Key |
GSXCAYFDMUEBAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NCC2(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis Route
One classical approach to substituted indoles and indolines is the Fischer indole synthesis , which involves the reaction of aryl hydrazines with ketones or aldehydes under acidic reflux conditions.
For example, the synthesis of 5-bromo-2,3,3-trimethyl-3H-indole (a closely related compound) was achieved by refluxing 4-bromophenyl hydrazine with isopropylmethylketone in ethanol with sulfuric acid for 12 hours. The crude product was isolated by extraction and drying, yielding a reddish oil with a 96% yield, which was used directly in subsequent steps without further purification.
This method can be adapted to produce 5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole by selecting appropriate ketones and hydrazines to introduce the methyl groups at the 3 and 7 positions.
Reduction of 5-Bromoindole Derivatives
Partial saturation of the indole ring to obtain the dihydroindole structure is typically performed by selective reduction methods. Sodium borohydride in the presence of iodine or borane complexes (BH3) generated in situ can reduce 2-oxindoles or nitrile precursors to 2,3-dihydroindole derivatives.
For 3,3-disubstituted oxindoles, reduction with sodium borohydride/iodine in dry tetrahydrofuran leads to stable 2,3-dihydroindole derivatives without aromatization of the indole ring.
Sodium cyanoborohydride in acetic acid at ambient temperature has been used to reduce dimethylindole derivatives to the corresponding indoline derivatives in high yields.
Bromination and Methylation Steps
Bromination at the 5-position can be achieved by starting with appropriately substituted aniline derivatives or indoles. For example, 4-bromo-2-methylaniline was used as a starting material to synthesize 5-bromo-7-methylindole via iodination, Sonogashira coupling, and cyclization reactions. This approach may be modified to install methyl groups at the 3 and 7 positions.
Methylation of nitrogen or carbon atoms can be performed using methyl iodide under reflux conditions in anhydrous solvents such as acetonitrile, resulting in quaternary ammonium salts or methylated indole derivatives.
Use of Reducing Agents in Indoline Synthesis
Lithium aluminium hydride (LAH) has been traditionally used for reductions but requires long reflux times (up to 39 hours) and complex recovery processes.
Alternative reducing agents such as sodium dihydro-bis(2-methoxyethoxy)aluminate, lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride, lithium tri-tert-butoxyaluminum hydride, and diisobutylaluminium hydride provide high-quality crude products in high yields and allow easier purification by crystallization instead of chromatography.
Comparative Data Table of Key Preparation Methods
Critical Analysis and Recommendations
The Fischer indole synthesis remains a robust and straightforward method for constructing the substituted indole core, especially when combined with appropriate ketones to introduce methyl groups at the 3 and 7 positions.
Selective reduction methods using sodium borohydride/iodine or sodium cyanoborohydride provide efficient routes to the dihydroindole structure with good control over aromatization and substitution patterns.
The use of alternative reducing agents to lithium aluminium hydride offers significant advantages in reaction time, yield, and purification ease, making these reagents preferable for industrial or scale-up processes.
Multi-step sequences involving bromination, Sonogashira coupling, and cyclization provide access to specifically substituted indoles but require careful optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The bromine atom can be reduced to form the parent indole compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 5-substituted derivatives such as 5-amino-3,3,7-trimethyl-2,3-dihydro-1H-indole.
Oxidation: Formation of oxo derivatives like this compound-2-one.
Reduction: Formation of 3,3,7-trimethyl-2,3-dihydro-1H-indole.
Scientific Research Applications
5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole
- Structure : Differs by lacking the 7-methyl group.
- Synthesis : Prepared via Suzuki coupling of 5-bromo-3,3-dimethylindoline with aryl boronic acids (yield: 65%) .
5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride
- Structure : Ethyl groups replace methyl at the 3,3-positions, and a hydrochloride salt improves stability.
- Physical Data : Predicted collision cross-section (CCS) for [M+H]+ is 155.8 Ų, indicating a larger molecular footprint compared to trimethyl analogs .
- Applications : Stable semi-solid form facilitates salt formation for enhanced bioavailability .
5-Bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione
- Structure : Incorporates a diketone moiety at positions 2,3 and a methyl at position 1.
- Properties : Liquid state at room temperature (vs. solid trimethyl analog), with a molecular weight of 242.03 g/mol .
Physicochemical Properties
The trimethyl analog’s predicted CCS aligns with diethyl derivatives (~155 Ų), suggesting similar conformational flexibility . Methyl groups at positions 3,3,7 would downfield-shift adjacent protons in NMR due to electron-donating effects.
Crystallographic and Computational Insights
- Crystal Packing : Sulfonyl and nitro-substituted indoles form intramolecular C-H⋯O bonds, creating layered structures . The trimethyl analog’s crystal structure would likely exhibit similar motifs but with enhanced van der Waals interactions from methyl groups.
- Software Tools : Structures are refined using SHELXL and visualized via OLEX2, ensuring accurate bond geometry and intermolecular interaction analysis .
Biological Activity
5-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Its unique structure, characterized by a bromine atom at the 5th position and three methyl groups at the 3rd and 7th positions, makes it a subject of interest in various biological studies. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure:
- Molecular Formula: C₁₁H₁₄BrN
- Molecular Weight: 240.14 g/mol
The compound's structure contributes to its reactivity and interaction with biological targets. The presence of the bromine atom and multiple methyl groups can influence its binding affinity and specificity towards various receptors and enzymes.
Biological Activities
1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
2. Anticancer Properties:
The compound has been investigated for its anticancer potential. Studies show that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, one study reported an IC₅₀ value of approximately 3 μM for HeLa cells, indicating potent cytotoxic effects . The proposed mechanism involves the modulation of cell cycle progression and induction of G0/G1 arrest .
3. Neuroprotective Effects:
There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties. Research on related indole derivatives has shown promise in protecting neuronal cells from oxidative stress-induced damage . The antioxidant activity could be attributed to the unique structural features that facilitate interaction with reactive oxygen species.
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival in both microbial and cancerous cells.
- Receptor Modulation: It can interact with various receptors, modulating their activity which leads to altered cellular responses.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results showed a minimum inhibitory concentration (MIC) ranging from 16 to 32 µg/mL for Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Anticancer Activity
In vitro assays demonstrated that treatment with varying concentrations of the compound led to dose-dependent decreases in cell viability in HeLa cells.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 5 | 50 |
| 10 | 20 |
Q & A
Q. What are the common synthetic routes for 5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Fischer indole synthesis (using phenylhydrazine and ketones under acidic conditions) or palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) . Key factors affecting yield include:
- Solvent systems : Polar aprotic solvents like DMF or PEG-400 enhance reaction efficiency .
- Catalyst selection : CuI or Pd catalysts are critical for halogen-substituted indole intermediates .
- Temperature : Reactions often require heating (60–100°C) to achieve optimal cyclization .
Example: A CuI-catalyzed azide-alkyne cycloaddition yielded 25% product in PEG-400:DMF at 60°C .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling patterns (e.g., δ 7.23 ppm for aromatic protons in CDCl3) and compare with literature . For dihydroindoles, focus on methylene (δ 3.28 ppm) and methyl groups (δ 1.36–1.24 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+ at m/z 385.0461) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., CCDC-2191474 for related structures) .
Q. What are the typical biological activities of structurally similar indole derivatives, and how are these assessed experimentally?
- Methodological Answer : Brominated indoles often exhibit antimicrobial , anti-inflammatory , or enzyme-inhibitory properties . Standard assays include:
- Enzyme inhibition : Measure IC50 values against COX-2 or kinases via spectrophotometry.
- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and receptor binding (radioligand displacement) .
Example: Chloro/trifluoromethyl-substituted indoles showed enhanced binding to serotonin receptors .
Q. How can researchers purify this compound effectively after synthesis?
- Methodological Answer :
- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20:80 to 50:50) .
- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline products .
- Preparative HPLC : Apply C18 columns with acetonitrile/water for polar impurities .
Advanced Research Questions
Q. How can low yields in Sonogashira coupling reactions involving brominated indoles be addressed?
- Methodological Answer :
- Catalyst optimization : Replace CuI with PdCl2(PPh3)2 to reduce side reactions .
- Solvent selection : Use DMF with 10% H2O to stabilize intermediates .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C .
Q. What strategies resolve contradictory NMR data for dihydroindole derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Confirm spin-spin coupling and carbon-proton correlations (e.g., distinguish overlapping methyl signals) .
- Computational modeling : Compare experimental shifts with DFT-calculated values (software: Gaussian or ADF) .
- Isotopic labeling : Use deuterated solvents to simplify splitting patterns .
Q. How can substituents be rationally designed to enhance bioactivity while maintaining solubility?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Introduce Cl or CF3 at position 7 to improve target affinity (e.g., IC50 reduction by 50% in COX-2 inhibition) .
- Hydrophilic moieties : Add hydroxypropyl or PEG chains via silylation (e.g., tert-butyldiphenylsilyl protection) .
- Structure-activity relationship (SAR) : Use molecular docking (AutoDock Vina) to predict binding modes with protein targets (e.g., PDB: 6COX) .
Q. What computational methods predict the biological targets of novel indole derivatives?
- Methodological Answer :
- Pharmacophore modeling : Identify key interaction sites using Schrödinger Phase .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns (software: GROMACS) .
- Machine learning : Train models on ChEMBL data to prioritize targets (e.g., kinase inhibitors) .
Q. How can green chemistry metrics improve the environmental sustainability of synthesis protocols?
- Methodological Answer :
Q. What best practices ensure reproducibility in indole derivative research?
- Methodological Answer :
- Data sharing : Deposit spectral data in PubChem or CCDC (e.g., CCDC-2102023) .
- Detailed supplementary information : Report reaction times, temperatures, and purification gradients .
- Collaborative validation : Cross-validate biological assays with independent labs (e.g., IC50 ± 10% variance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
